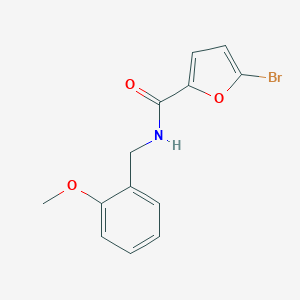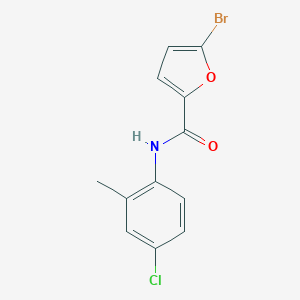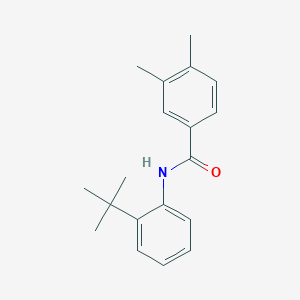![molecular formula C28H27IN2O6 B296718 ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296718.png)
ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been reported to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its potential to exhibit various biological activities. However, one of the limitations is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future studies could focus on improving its solubility and bioavailability for use in various experimental settings.
Conclusion:
In conclusion, ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It possesses various biological activities and has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. Although its mechanism of action is not fully understood, it has been reported to inhibit the activity of certain enzymes involved in cell growth and proliferation. Further research is needed to fully understand its potential as a therapeutic agent and to identify its molecular targets.
Synthesis Methods
The synthesis of ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been achieved by various methods. One such method involves the reaction of 4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenol with ethyl 2-amino-4-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in the presence of a base. This method has been reported to yield the desired compound in good yields.
Scientific Research Applications
Ethyl 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been extensively studied for its potential applications in scientific research. It has been reported to possess various biological activities, including anticancer, antiviral, and anti-inflammatory properties.
properties
Molecular Formula |
C28H27IN2O6 |
|---|---|
Molecular Weight |
614.4 g/mol |
IUPAC Name |
ethyl 2-amino-4-[4-[(2-cyanophenyl)methoxy]-3-ethoxy-5-iodophenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C28H27IN2O6/c1-3-34-22-13-18(12-19(29)26(22)36-15-17-9-6-5-8-16(17)14-30)23-24-20(32)10-7-11-21(24)37-27(31)25(23)28(33)35-4-2/h5-6,8-9,12-13,23H,3-4,7,10-11,15,31H2,1-2H3 |
InChI Key |
BBWKJXTVAWCEOI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)I)OCC4=CC=CC=C4C#N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)I)OCC4=CC=CC=C4C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)
![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)
![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)





![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)